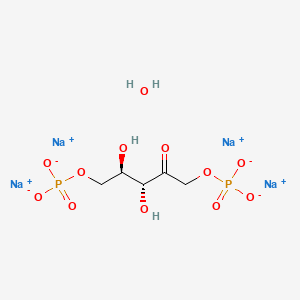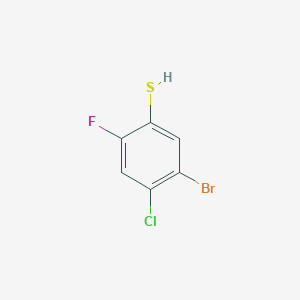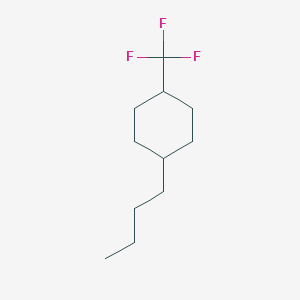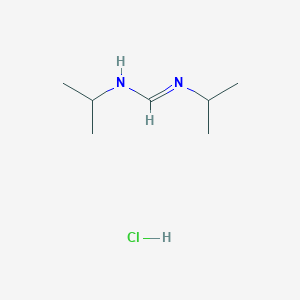
N,N'-Diisopropylformimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diisopropylformimidamide hydrochloride is an organic compound with the molecular formula C7H16N2·HCl. It is a derivative of formimidamide, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Diisopropylformimidamide hydrochloride can be synthesized through several methods. One common method involves the reaction of diisopropylamine with formamide under acidic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to promote the formation of N,N’-Diisopropylformimidamide.
- The resulting product is then treated with hydrochloric acid to form N,N’-Diisopropylformimidamide hydrochloride.
Diisopropylamine: reacts with in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of N,N’-Diisopropylformimidamide hydrochloride often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diisopropylformimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Alkyl halides and aryl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions include:
Amides: Formed through oxidation.
Secondary Amines: Formed through reduction.
Substituted Formimidamides: Formed through substitution reactions.
Applications De Recherche Scientifique
N,N’-Diisopropylformimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N’-Diisopropylformimidamide hydrochloride exerts its effects involves the interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the formimidamide group, which can donate electron density to electrophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diisopropylcarbodiimide: Another compound with similar reactivity, used in peptide synthesis.
N,N-Dimethylformamide: A commonly used solvent with similar structural features.
N,N-Dimethylacetamide: Another solvent with similar applications in organic synthesis.
Uniqueness
N,N’-Diisopropylformimidamide hydrochloride is unique due to its specific reactivity and the presence of isopropyl groups, which provide steric hindrance and influence its chemical behavior. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
Propriétés
Numéro CAS |
91773-89-6 |
|---|---|
Formule moléculaire |
C7H17ClN2 |
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
N,N'-di(propan-2-yl)methanimidamide;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-6(2)8-5-9-7(3)4;/h5-7H,1-4H3,(H,8,9);1H |
Clé InChI |
GDGJOQWXXQZKLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC=NC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
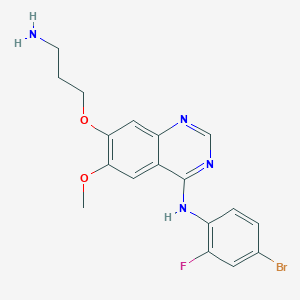
![(3'-Formyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12843454.png)


![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
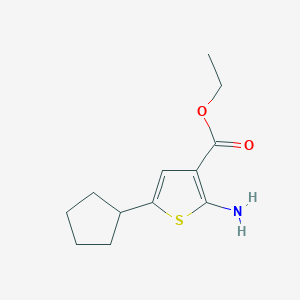
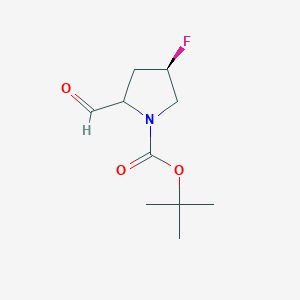
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
